2-Amino-5-methylbenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

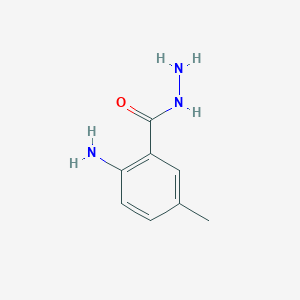

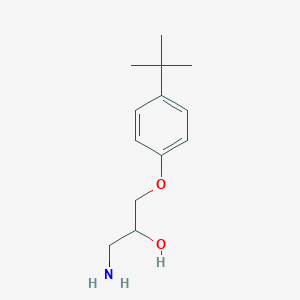

2-Amino-5-methylbenzohydrazide is a chemical compound that is part of a broader class of compounds known as hydrazides. These compounds are characterized by the presence of a hydrazide group (-CO-NH-NH2) attached to an aromatic or aliphatic structure. In the case of 2-Amino-5-methylbenzohydrazide, the hydrazide group is connected to a benzene ring that is substituted with an amino group at the second position and a methyl group at the fifth position. This structure serves as a versatile intermediate for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry due to their biological activities .

Synthesis Analysis

The synthesis of related 2-aminobenzohydrazide derivatives has been explored in several studies. For instance, N-functionalized derivatives of 2-aminobenzohydrazide were synthesized by reacting methyl anthranilate with various acid chlorides to yield amide derivatives, which were then converted to benzohydrazide derivatives by reacting with hydrazine . Another study reported the reaction of 2-aminobenzohydrazides with Schiff bases in methanol followed by KMnO4 oxidation, leading to the formation of 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Amino-5-methylbenzohydrazide has been determined using various spectroscopic and analytical methods. For example, the crystal and molecular structure of 2-amino-3-methylbenzoic acid, a compound with a similar substitution pattern on the benzene ring, was determined using three-dimensional least-squares techniques, revealing that except for two hydrogen atoms of the methyl group, the molecule is approximately planar .

Chemical Reactions Analysis

2-Aminobenzohydrazides are reactive intermediates that can undergo various chemical reactions. They can react with Schiff bases to form quinazolinones and oxadiazoles . Additionally, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate has been shown to produce pyrimido[1,2-a]benzimidazoles, which can undergo further transformations such as methylation, catalytic hydrogenation, and reaction with amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-Amino-5-methylbenzohydrazide have been studied using computational methods. For instance, the molecular properties and vibrational study of Methyl 2-amino 5-bromobenzoate were investigated using density functional theory (DFT), revealing insights into the molecule's dynamics, electronic properties, and non-linear optical (NLO) activity . These studies are crucial for understanding the reactivity and potential applications of these compounds in various fields, including the development of new materials and pharmaceuticals.

Applications De Recherche Scientifique

Antitumor and Antimicrobial Activities

2-Amino-5-methylbenzohydrazide derivatives have shown promising applications in the field of antitumor and antimicrobial activities. Some synthesized compounds from this derivative displayed notable antitumor and antimicrobial effects, indicating their potential as key precursors in pharmaceutical developments (Abou-Elmagd & Hashem, 2016).

Antihypertensive and α-Blocking Agents

The compound has been utilized in the synthesis of thiosemicarbazides, triazoles, and Schiff bases, showing good antihypertensive α-blocking activity with low toxicity. This highlights its potential in creating new cardiovascular drugs (Abdel-Wahab et al., 2008).

Corrosion Inhibition

In the field of materials science, derivatives of 2-Amino-5-methylbenzohydrazide have been studied as corrosion inhibitors for steel in sodium chloride media. This application is crucial in extending the life of metal structures and components (Gece & Bilgiç, 2009).

Immunomodulatory Effects

Studies have demonstrated the immunomodulatory properties of 2-Amino-5-methylbenzohydrazide derivatives, with effects on the proliferation of lymphocytes and the production of certain cytokines. This opens pathways for the compound's use in treating autoimmune diseases or enhancing vaccine efficacy (Drynda et al., 2014).

Enzyme Inhibition

2-Amino-5-methylbenzohydrazide derivatives have also been explored for their potential as enzyme inhibitors, particularly lipase and α-glucosidase inhibitors. This could be significant in the treatment of conditions like obesity and diabetes (Bekircan et al., 2015).

Safety And Hazards

The safety information for 2-Amino-5-methylbenzohydrazide indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful if absorbed through the skin . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

Propriétés

IUPAC Name |

2-amino-5-methylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,9-10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOORXFLYLJSOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378947 |

Source

|

| Record name | 2-Amino-5-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-methylbenzohydrazide | |

CAS RN |

28461-49-6 |

Source

|

| Record name | 2-Amino-5-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)

![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)